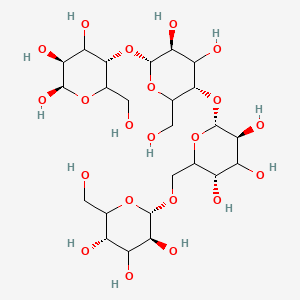

6-alpha-D-Glucopyranosyl maltotriose

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,3S,5S)-2-[[(3S,5S,6R)-6-[(3S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(3S,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5?,6?,7?,8?,9-,10-,11?,12?,13?,14?,15+,16+,17+,18+,19-,20-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBCRLIOSBQLHS-ISMMZKDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C([C@@H]([C@H](O1)OCC2[C@H](C([C@@H]([C@H](O2)O[C@@H]3C(O[C@@H]([C@H](C3O)O)O[C@@H]4C(O[C@H]([C@H](C4O)O)O)CO)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676152 | |

| Record name | alpha-D-threo-Hexopyranosyl-(1->6)-alpha-D-threo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34336-93-1 | |

| Record name | alpha-D-threo-Hexopyranosyl-(1->6)-alpha-D-threo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Context Within Branched Oligosaccharide Chemistry

The defining characteristic of 6-alpha-D-Glucopyranosyl maltotriose (B133400) is its branched nature, a feature that distinguishes it from linear oligosaccharides. nih.gov The molecule consists of a maltotriose backbone (three glucose units linked by α-1,4 glycosidic bonds) and a fourth glucose unit attached via an α-1,6 glycosidic bond to the non-reducing end glucose of the maltotriose. This branching is a fundamental concept in carbohydrate chemistry, dictating the three-dimensional shape and biosynthetic control of complex carbohydrates. nih.gov

The synthesis of such branched structures presents a significant challenge compared to linear polymers. nih.gov The creation of 6-alpha-D-Glucopyranosyl maltotriose and similar branched oligosaccharides can be achieved through both chemical and enzymatic methods. acs.orgnih.gov

Chemical Synthesis : This approach involves a multi-step process using synthons as glycosyl donors and acceptors, requiring protective groups to ensure the correct linkages are formed. nih.gov

Enzymatic Synthesis : This method utilizes enzymes like glycosyltransferases that can catalyze the formation of specific glycosidic bonds. tandfonline.com Chemoenzymatic strategies combine chemical synthesis of a core structure with enzymatic extension, offering a flexible route to producing complex, asymmetrically branched oligosaccharides. acs.orgnih.govfrontiersin.org

The control of branching is a critical aspect of the biosynthesis of N- and O-glycosyl oligosaccharides, where specific enzymes (N-acetylglucosaminyltransferases) initiate branches that lead to a vast diversity of structures. nih.gov

Role in Complex Carbohydrate Structures

Branched oligosaccharides like 6-alpha-D-Glucopyranosyl maltotriose (B133400) serve as fundamental building blocks or structural motifs within larger polysaccharides. wikipedia.org Notably, this specific tetrasaccharide represents the branching point found in amylopectin (B1267705), one of the two main components of starch. nih.gov The presence of these α-1,6 linkages is responsible for the branched, tree-like structure of amylopectin, which contrasts with the linear, helical structure of amylose.

This architectural feature significantly influences the physical and chemical properties of the larger polysaccharide. For instance, the branching in amylopectin disrupts the helical structure, making it more soluble in water and more readily digestible by enzymes compared to the more compact amylose. Understanding the structure of these branching points is crucial for applications in biochemistry and plant biology, including crop improvement and the development of new biomaterials. ontosight.ai

Significance in Glycobiology Research

Enzymatic Synthesis Approaches

The enzymatic synthesis of 6-alpha-D-glucopyranosyl maltotriose predominantly relies on the transglycosylation activities of several key enzymes. These biocatalysts offer a high degree of regio- and stereoselectivity, making them ideal for constructing specific glycosidic linkages.

Glycosyltransferase-Mediated Glucosylation Reactions

Glycosyltransferases are a class of enzymes that catalyze the transfer of a monosaccharide moiety from an activated sugar donor to an acceptor molecule. In the context of this compound synthesis, these enzymes are instrumental in attaching a glucose unit to maltotriose via an α-1,6 linkage.

α-Glucosidases (EC 3.2.1.20) are typically known for their hydrolytic activity, cleaving α-glucosidic bonds from the non-reducing end of substrates. nih.gov However, under conditions of high substrate concentration, the catalytic mechanism can be shifted towards transglucosylation, where a glucosyl residue is transferred to an acceptor molecule instead of water. nih.gov This capability can be harnessed for the synthesis of oligosaccharides. nih.gov

For instance, certain α-glucosidases can catalyze the transfer of a glucose unit to an acceptor like maltose (B56501), forming products with α-1,6 linkages such as panose. google.comoup.com While the direct synthesis of this compound using α-glucosidases is not extensively detailed in isolation, the principle of their transglucosylation activity to form α-1,6 bonds is a foundational concept in enzymatic oligosaccharide synthesis. The efficiency and regioselectivity of this transfer are highly dependent on the specific enzyme source and reaction conditions. nih.govresearchgate.net For example, an α-glucosidase from Aspergillus niger has been reported to produce oligosaccharides with α-1,6-glucosidic linkages. nih.gov

Cyclodextrin (B1172386) glycosyltransferase (CGTase) is a versatile enzyme from the α-amylase family, known for its ability to catalyze cyclization, coupling, and disproportionation reactions on starch and related α-1,4-glucans. genome.jpdtu.dk In the presence of suitable acceptor molecules, CGTase can efficiently catalyze the transfer of glucosyl units, making it a valuable tool for oligosaccharide synthesis. nih.govnih.gov

The synthesis of modified maltooligosaccharides has been successfully demonstrated using CGTase. nih.gov Through its transglycosylation activity, CGTase can transfer a glucose residue or a maltooligosyl chain from a donor substrate (like starch or cyclodextrins) to an acceptor molecule. nih.gov When maltotriose is used as an acceptor, CGTase can potentially catalyze the transfer of a glucose unit to form a branched structure. The regioselectivity of this transfer is a critical factor, and while CGTases primarily form α-1,4 linkages in their main reactions, the formation of other linkages, including α-1,6, can occur depending on the enzyme and reaction conditions. The acceptor specificity of CGTase has been investigated with various sugars, demonstrating its potential in creating diverse oligosaccharide structures. nih.gov

Table 1: Characteristics of Cyclodextrin Glycosyltransferase (CGTase) in Synthesis

| Feature | Description |

| Enzyme Commission No. | EC 2.4.1.19 |

| Primary Reactions | Cyclization, Coupling, Disproportionation |

| Substrate | Starch, Cyclodextrins, Maltooligosaccharides |

| Key Activity for Synthesis | Transglycosylation (Intermolecular glucosyl transfer) |

| Potential Acceptor | Maltotriose |

| Bond Formation | Primarily α-1,4, but other linkages possible |

Dextransucrase is a glucosyltransferase that synthesizes dextran (B179266), a polysaccharide characterized by a backbone of α-1,6-linked glucose units, using sucrose (B13894) as a glucosyl donor. researchgate.netqmul.ac.uk A key feature of dextransucrase is its ability to perform "acceptor reactions." In the presence of alternative acceptor molecules, such as maltodextrins, the enzyme transfers the glucosyl moiety from sucrose to the acceptor instead of to the growing dextran chain. researchgate.netnih.gov

When maltotriose is provided as an acceptor, dextransucrase from Leuconostoc mesenteroides B-512FM has been shown to transfer a D-glucopyranosyl residue to the C-6 hydroxyl group of the non-reducing end glucose unit of the maltotriose. nih.gov This reaction specifically forms an α(1→6) linkage, yielding this compound. nih.gov The effectiveness of maltodextrins as acceptors tends to decrease as their chain length increases, with maltotriose being a more efficient acceptor than longer maltooligosaccharides like maltooctaose. nih.gov

Table 2: Dextransucrase Acceptor Reaction with Maltotriose

| Parameter | Details |

| Enzyme | Dextransucrase (EC 2.4.1.5) |

| Glucosyl Donor | Sucrose |

| Acceptor | Maltotriose |

| Product | This compound |

| Linkage Formed | α-1,6 |

| Site of Glucosylation | C-6 of the non-reducing end of maltotriose |

The term 1,6-alpha-glucosyltransferase encompasses enzymes that specifically catalyze the formation of α-1,6-glucosidic bonds. A prominent example is the glycogen (B147801) branching enzyme (EC 2.4.1.18), which is responsible for introducing branches into glycogen. wikipedia.orgontosight.ai This enzyme cleaves an α-1,4-linked glucan chain and transfers the segment to an α-1,6 position on the same or a neighboring glycogen chain. wikipedia.org

While the natural substrate for glycogen branching enzyme is a long glucan chain, other glucosyltransferases exhibit a more specific ability to transfer single glucose units to form α-1,6 branches on smaller oligosaccharides. The specificity of these enzymes is crucial for the targeted synthesis of compounds like this compound. For instance, glucosyltransferases from various bacterial sources, such as those from Streptococcus mutans, have been studied for their ability to synthesize α-1,6 linkages in acceptor reactions with maltooligosaccharides. researchgate.net These enzymes utilize sucrose as a donor to transfer a glucose unit to the C-6 position of a glucose residue in the acceptor molecule. researchgate.net The precise action of these enzymes, dictated by the architecture of their active sites, ensures the formation of the desired branched structure.

The synthesis of more complex oligosaccharides often involves the coordinated or sequential use of multiple glycosyltransferases. wur.nl This synergistic approach allows for the construction of carbohydrate structures with a variety of linkages that would be difficult to achieve with a single enzyme. For example, one enzyme could be used to create a linear oligosaccharide, which then serves as a substrate for a second enzyme that introduces a branch point.

In the context of this compound, a hypothetical synergistic pathway could involve an enzyme that synthesizes maltotriose, followed by the action of a 1,6-alpha-glucosyltransferase, such as dextransucrase, to add the α-1,6 branch. In some biological systems, different glucosyltransferases with distinct product specificities work in concert to build complex glucans. For instance, in oral biofilms, various glucosyltransferases from Streptococcus mutans (GtfB, GtfC, GtfD) act together to produce a complex extracellular polysaccharide matrix containing both α-1,3 and α-1,6 linkages. nih.gov This principle of enzymatic synergy can be adapted for the in vitro synthesis of specific oligosaccharides, where a carefully selected combination of enzymes can lead to the high-yield production of the target molecule.

Degradation and Reverse Synthesis Applications

Enzymatic methods provide a powerful route to this compound and related oligosaccharides by harnessing the specificity of enzymes to either break down complex carbohydrates or catalyze the formation of new glycosidic bonds.

Preparation from Cyclodextrin Degradation by Enzymes

The synthesis of oligosaccharides can be achieved through the enzymatic ring-opening of cyclodextrins, which are cyclic oligosaccharides composed of α-1,4 linked glucose units. mdpi.com While the direct enzymatic conversion of cyclodextrins specifically to this compound is not the primary application, the principle of enzymatic degradation of larger molecules to yield specific smaller oligosaccharides is well-established. Enzymes like cyclodextrin glycosyltransferase (CGTase) are central to this chemistry. CGTase can catalyze not only the cyclization reaction to form cyclodextrins from starch but also the reverse reaction, coupling, and disproportionation reactions. dtu.dk

For instance, CGTase can be used to perform transglycosylation from maltose, leading to a mixture of linear maltooligosaccharides. mdpi.com By carefully selecting the enzyme and reaction conditions, the degradation of a suitable branched cyclodextrin or the controlled enzymatic modification of linear maltooligosaccharides derived from cyclodextrins could yield branched structures. The process fundamentally relies on the enzyme's ability to cleave existing α-1,4 linkages and form new α-1,4 or α-1,6 linkages, depending on the enzyme's specificity and the acceptor molecule present.

Hydrolysis and Reverse Synthesis using Pullulanase

Pullulanase (EC 3.2.1.41) is a key debranching enzyme with significant applications in starch processing and oligosaccharide synthesis. nih.gov This enzyme specifically hydrolyzes the α-1,6 glucosidic linkages in polysaccharides like pullulan and amylopectin (B1267705). The primary product of pullulan hydrolysis by pullulanase is maltotriose. nih.gov

The utility of pullulanase extends to both degradation and synthesis.

Hydrolysis: In its degradative capacity, pullulanase can be used to break down amylopectin, a branched component of starch. This process efficiently produces linear oligosaccharides by cleaving the branch points.

Reverse Synthesis: Under specific conditions, such as high substrate concentrations, the hydrolytic action of glycosidases like pullulanase can be reversed to favor synthesis (transglycosylation). By providing a high concentration of a donor substrate (e.g., maltotriose) and a suitable acceptor, pullulanase can catalyze the formation of a new α-1,6 glycosidic bond, effectively creating a branched oligosaccharide like this compound. Pullulanase requires that the two chains linked by the α-1,6 bond each contain at least two α-1,4-linked glucose units, making it a precise tool for creating specific branched structures. nih.gov

Chemical Synthesis Strategies

Chemical synthesis offers a highly controlled, albeit often complex, alternative to enzymatic methods for constructing precisely defined oligosaccharides. These strategies rely on the use of protecting groups and stereoselective activation of glycosyl donors.

Stereoselective Glycosylation Methods

The creation of the α-glycosidic linkage is a significant challenge in carbohydrate chemistry. Stereoselective methods are crucial for ensuring that the new bond is formed with the correct anomeric configuration. Various strategies have been developed to control this stereoselectivity.

One approach involves using a protecting group strategy where all hydroxyl groups except the one intended for reaction are blocked. nih.gov The choice of protecting groups can influence the reactivity of the donor and acceptor molecules. For the stereoselective construction of α-glucosyl linkages, a per-benzylated glucosyl imidate donor can be activated with specific reagents. For example, activation with trimethylsilyltriflate and DMF can favor α-linkage to a secondary alcohol, while activation with trimethylsilyl (B98337) iodide in the presence of triphenylphosphine (B44618) oxide allows for stereoselective α-glucosylation of primary alcohols. nih.gov The use of nucleophilic additives can modulate the reactivity of the glycosyl donor, forming new covalent species that influence the stereochemical outcome of the reaction. nih.gov

Below is a table summarizing the effect of an additive on a stereoselective glycosylation reaction.

| Entry | Additive (Equivalents) | Yield (%) | α/β Selectivity |

| 1 | None | 75 | 1:1.5 |

| 2 | Triphenylphosphine oxide (3) | 85 | 8:1 |

| 3 | Triphenylphosphine oxide (6) | 88 | 15:1 |

| 4 | Triphenylphosphine oxide (8) | 87 | 15:1 |

This table illustrates how increasing the equivalents of an additive like triphenylphosphine oxide can significantly improve the yield and stereoselectivity in favor of the desired α-anomer in a model glycosylation reaction, as described in related studies. nih.gov

Blockwise Three-Stage Glycosylation Strategy

For the synthesis of more complex oligosaccharides, a "blockwise" or convergent strategy is often more efficient than a linear, monosaccharide-by-monosaccharide approach. In this strategy, smaller oligosaccharide fragments (blocks or synthons) are synthesized first and then coupled together.

A blockwise three-stage strategy involves:

Synthon Preparation: Key oligosaccharide building blocks are synthesized. For this compound, this would involve preparing a protected maltotriose acceptor and a protected glucose donor.

Fragment Coupling: The donor and acceptor blocks are coupled using a stereoselective glycosylation method to form the target tetrasaccharide. Solid-phase synthesis can be employed, where one of the fragments is attached to an insoluble polymer support, simplifying purification after each step. researchgate.net

Deprotection: Finally, all protecting groups are removed from the fully assembled oligosaccharide to yield the final product.

Synthon-Based Approaches for Branched Oligosaccharide Construction

The synthon-based approach is a conceptual cornerstone of modern organic synthesis, including that of complex carbohydrates. nih.gov In this context, a synthon is an idealized fragment of a molecule used in planning a synthesis. For a branched oligosaccharide like this compound, the synthesis can be planned by disconnecting the molecule at the key glycosidic linkages.

This retrosynthetic analysis would identify two primary synthons:

A maltotriose acceptor , with a free hydroxyl group at the C-6 position of the non-reducing end glucose unit.

A glucopyranosyl donor , activated at the anomeric carbon to facilitate the formation of the α-1,6 linkage.

The practical execution involves creating chemical equivalents of these synthons, which are the protected building blocks. For instance, a universal synthon, a monomeric building block, can be designed for the preparation of various branched oligosaccharides. nih.gov This approach streamlines the synthesis of a library of related compounds by using a common intermediate, which is particularly valuable for studying structure-activity relationships of complex carbohydrates.

Advanced Spectroscopic Methods

Advanced spectroscopic techniques provide a powerful arsenal (B13267) for the structural analysis of oligosaccharides like this compound, offering detailed insights into atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the non-destructive, detailed structural analysis of oligosaccharides in solution. It provides data on the chemical environment of each proton and carbon atom, enabling the complete assignment of the carbohydrate's structure.

One-dimensional ¹H and ¹³C NMR spectra serve as the initial step in the structural confirmation of this compound. The ¹H NMR spectrum reveals the chemical shifts and coupling constants of all the protons in the molecule. The anomeric protons (H-1) are particularly diagnostic, as their chemical shifts and coupling constants (³J(H1,H2)) provide information about the anomeric configuration (α or β) of the glycosidic linkages.

The ¹³C NMR spectrum displays a single resonance for each unique carbon atom. The chemical shifts of the anomeric carbons (C-1) are indicative of the linkage type and anomeric configuration. Furthermore, the positions of carbons involved in glycosidic linkages are typically shifted downfield compared to their unlinked counterparts, providing clues to the linkage positions.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound No specific experimental data for this compound was found in the search results. The following table is a representative example of what such data would look like and is not based on actual experimental values for this specific compound.

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| H-1 (Glc IV) | 5.40 |

| H-1 (Glc III) | 5.38 |

| H-1 (Glc II) | 4.98 |

| H-1α (Glc I) | 5.22 |

| H-1β (Glc I) | 4.65 |

Table 2: Hypothetical ¹³C NMR Chemical Shift Data for this compound No specific experimental data for this compound was found in the search results. The following table is a representative example of what such data would look like and is not based on actual experimental values for this specific compound.

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C-1 (Glc IV) | 100.5 |

| C-1 (Glc III) | 100.2 |

| C-1 (Glc II) | 98.7 |

| C-1α (Glc I) | 92.8 |

| C-1β (Glc I) | 96.7 |

| C-4 (Glc III) | 79.8 |

| C-4 (Glc II) | 79.5 |

| C-6 (Glc II) | 69.9 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously determining the glycosidic linkage positions in this compound.

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton coupling networks within each glucose residue. By starting from the well-resolved anomeric proton signal, it is possible to trace the connectivity to H-2, H-3, and so on, allowing for the assignment of all protons within a single monosaccharide unit.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to identifying the linkages between the glucose units. It shows correlations between protons and carbons that are separated by two or three bonds. A correlation between the anomeric proton of one residue (e.g., H-1 of Glc IV) and a carbon atom of the adjacent residue (e.g., C-6 of Glc II) provides direct evidence of the glycosidic linkage (e.g., α-1→6). By identifying all such inter-residue correlations, the complete linkage pattern of the tetrasaccharide can be established.

NMR spectroscopy can also provide insights into the three-dimensional conformation of this compound in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect through-space interactions between protons that are close to each other, irrespective of their covalent bonding. Inter-residue NOE signals, particularly between the anomeric proton of one unit and protons on the aglyconic unit of the adjacent residue, can define the relative orientation of the monosaccharide rings around the glycosidic linkages.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital complementary technique to NMR, providing information on the molecular weight and composition of the oligosaccharide.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of large, non-volatile molecules like oligosaccharides. In ESI-MS, this compound would typically be observed as sodiated adducts [M+Na]⁺ or potassiated adducts [M+K]⁺, as carbohydrates have a high affinity for alkali metal ions. The resulting mass-to-charge ratio (m/z) allows for the precise determination of the molecular weight, confirming the compound's composition as a tetrasaccharide (four hexose (B10828440) units).

Table 3: Predicted ESI-MS Data for this compound This table is based on the known molecular formula C24H42O21 and does not represent actual experimental data.

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 667.22 |

| [M+Na]⁺ | 689.20 |

Tandem MS (MS/MS) experiments can further be used to sequence the oligosaccharide. By selecting the parent ion and inducing fragmentation, a characteristic pattern of daughter ions is produced. The mass differences between these fragments correspond to the loss of individual sugar residues, which can help to confirm the sequence of monosaccharides, although it is generally less effective than NMR for determining linkage positions and anomericity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Complex Mixture Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical tool for the detailed structural characterization of oligosaccharides within complex biological matrices. This high-resolution technique combines the exceptional separating power of UPLC with the precise mass analysis of tandem mass spectrometry.

In the analysis of mixtures containing this compound, UPLC efficiently separates the tetrasaccharide from other components, such as mono-, di-, tri-, and larger oligosaccharides. Following chromatographic separation, the compound is ionized and enters the mass spectrometer. The first stage of mass analysis (MS) determines the mass-to-charge ratio (m/z) of the molecular ion, which for a tetrasaccharide like this compound would correspond to its specific molecular weight. nih.gov

The subsequent stage, tandem mass spectrometry (MS/MS), involves the fragmentation of the selected parent ion. This controlled fragmentation breaks the glycosidic bonds at specific locations, generating a unique pattern of daughter ions. The analysis of this fragmentation pattern provides critical information regarding the sequence of monosaccharide units and the branching points within the oligosaccharide structure. nih.gov While challenges can remain in differentiating isomers with identical masses, LC-MS/MS is instrumental in confirming the degree of polymerization (DP) and the monosaccharide composition of the molecule. nih.gov

Table 1: UPLC-MS/MS Analysis Findings for Oligosaccharides

| Parameter | Information Obtained | Relevance to this compound |

| Retention Time (UPLC) | Separation from other components in a mixture. | Isolates the tetrasaccharide from other sugars for unambiguous mass analysis. |

| Parent Ion Mass (MS) | Determines the molecular weight of the intact molecule. | Confirms the compound is a tetrasaccharide (composed of four hexose units). nih.gov |

| Fragment Ion Pattern (MS/MS) | Provides data on monosaccharide sequence and linkage positions. | Helps to elucidate the specific structure, including the sequence of glucose units and branching. nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy techniques are non-destructive methods that provide detailed information about the molecular structure and chemical bonding within a sample. By measuring the interaction of infrared radiation with the molecule, these techniques can identify functional groups and characterize the intricate arrangement of atoms, including the stereochemistry of glycosidic linkages that define oligosaccharides. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Glycosidic Linkage Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a key vibrational spectroscopy technique used to probe the structure of carbohydrates. For oligosaccharides like this compound, FTIR is particularly useful for characterizing the glycosidic bonds that link the monosaccharide units. nih.gov The infrared spectrum of an oligosaccharide presents a unique fingerprint, with specific absorption bands corresponding to the vibrational modes of its chemical bonds.

The region between 600 and 1500 cm⁻¹ is often considered the characteristic region for carbohydrates, where C-O and C-C group vibrations occur. scielo.br More specifically, the absorption bands related to the C-O stretching of the glycosidic linkage are found around 1000 cm⁻¹. nih.gov The precise position and shape of these bands are sensitive to the stereochemistry of the linkage (whether it is α or β) and the position of the bond between the monosaccharide units. nih.gov For instance, studies on various oligosaccharides have shown that FTIR spectra can differentiate between molecules based on the types of glycosidic bonds present. nih.gov The analysis of these characteristic spectral ranges allows for the confirmation of the alpha-configuration of the glycosidic linkages within this compound.

Table 2: Key FTIR Absorption Bands for Oligosaccharide Characterization

| Spectral Region (cm⁻¹) | Vibrational Mode | Significance for Glycosidic Linkage Characterization |

| ~3400 | O-H Stretching | Corresponds to the numerous hydroxyl groups present in the molecule. |

| ~2900 | C-H Stretching | Relates to the C-H bonds within the pyranose rings. |

| 600 - 1500 | C-O and C-C Stretching | This "fingerprint" region is characteristic of carbohydrates. scielo.br |

| ~1000 | C-O Stretching (Alcohol) | Specifically associated with the glycosidic linkage, its position is sensitive to bond configuration. nih.gov |

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound from production mixtures and for the subsequent assessment of its purity. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase, allowing for the purification and quantification of the target compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of oligosaccharides. For this compound, HPLC is routinely used to assess its purity. lgcstandards.com The method separates components of a mixture based on their affinity for a specific stationary phase (the column) as a liquid mobile phase is pumped through. By selecting appropriate columns, such as those used in hydrophilic interaction liquid chromatography (HILIC), and optimizing the mobile phase composition, this compound can be effectively separated from other sugars and impurities. acs.orgscilit.com The purity is determined by analyzing the resulting chromatogram, where a single, sharp peak at a characteristic retention time indicates a high degree of purity. lgcstandards.com

Gel Permeation Chromatography

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume. wikipedia.org The stationary phase consists of a porous gel with a controlled pore size. eag.com When a solution containing this compound is passed through the column, larger molecules that cannot enter the pores of the gel elute first. eag.com Smaller molecules, which can penetrate the pores to varying extents, have a longer path to travel and therefore elute later. chromtech.com GPC is particularly effective for separating homologous series of oligosaccharides, making it an ideal method for isolating the tetrasaccharide this compound from shorter (e.g., maltotriose) or longer (e.g., maltopentaose) chain oligosaccharides. csic.esresearchgate.net

Table 3: Summary of Chromatographic Techniques

| Technique | Principle of Separation | Application for this compound |

| HPLC | Differential partitioning between stationary and mobile phases. | Purity assessment and quantification. nih.govlgcstandards.com |

| Ion-Exchange Chromatography | Reversible interaction with a charged stationary phase. | High-resolution separation of isomers after deprotonation at high pH (HPAEC). nih.govmdpi.com |

| Gel Permeation Chromatography | Separation based on molecular size and hydrodynamic volume. | Isolation from oligosaccharides of different chain lengths. wikipedia.orgresearchgate.net |

Enzymatic Transformations and Substrate Specificity of 6 Alpha D Glucopyranosyl Maltotriose

Interaction with Glycoside Hydrolases

The susceptibility of 6-alpha-D-Glucopyranosyl maltotriose (B133400) to enzymatic hydrolysis is highly dependent on the type of glycoside hydrolase and its specific mode of action, particularly whether it acts on internal (endo) or terminal (exo) linkages, and its specificity for α-1,4 versus α-1,6 glucosidic bonds.

Substrate Specificity of α-Amylases (EC 3.2.1.1)

α-Amylases are endo-acting enzymes that catalyze the hydrolysis of internal α-1,4-glucosidic bonds in starch and related α-glucans. nih.govnih.gov Their interaction with a branched oligosaccharide like 6-alpha-D-Glucopyranosyl maltotriose is primarily focused on the linear maltotriose chain. Generally, α-amylases can bypass α-1,6 branch points without cleaving them. acs.org

In a specific study to determine the potential for α-1,6 linkage hydrolysis, the branched oligomer 6³-α-D-glucosyl-maltotriose was used as a substrate for a novel raw starch hydrolyzing α-amylase from Rhizomucor sp. acs.org The analysis of released oligosaccharides after incubation was conducted to assess the enzyme's activity on this specific bond. acs.org This demonstrates the use of this compound as a critical tool in characterizing the fine specificity of these enzymes. acs.org

| Enzyme Source | Substrate | Purpose of Study |

| Rhizomucor sp. | 6³-α-D-glucosyl-maltotriose | To determine the ability of the α-amylase to hydrolyze α(1,6) linkages. acs.org |

Hydrolysis by β-Amylases (EC 3.2.1.2)

β-Amylase is an exo-acting enzyme that sequentially cleaves α-1,4-glucosidic linkages from the non-reducing end of starch and related polysaccharides, releasing maltose (B56501) units. megazyme.comgenome.jp When interacting with this compound, β-amylase would act on the non-reducing end of the maltotriose chain. However, its action is impeded by branch points. The enzyme would hydrolyze the available α-1,4 linkage but would stop at the glucose residue involved in the α-1,6 branch, leaving a limit dextrin. The α-1,6 bond itself is not hydrolyzed by β-amylase. rsc.org

Activity of α-Glucosidases (EC 3.2.1.20) and Amyloglucosidases (EC 3.2.1.3)

Both α-glucosidases and amyloglucosidases are exo-acting enzymes that release glucose units from the non-reducing ends of their substrates. megazyme.com However, they exhibit crucial differences in their specificity for α-1,6 linkages.

α-Glucosidase (EC 3.2.1.20): This enzyme primarily hydrolyzes terminal, non-reducing α-1,4-linked glucose residues from oligosaccharides. wikipedia.org While some α-glucosidases possess transglucosylase activity, their ability to act on raw starch is limited. nih.gov Their action on this compound would involve the cleavage of glucose from the non-reducing end of the maltotriose chain. The efficiency of hydrolysis of the α-1,6 branch point can vary significantly depending on the enzyme's origin. asm.org

Amyloglucosidase (EC 3.2.1.3): Also known as glucoamylase, this enzyme is distinct in its ability to hydrolyze both α-1,4 and, more slowly, α-1,6 glucosidic linkages from the non-reducing end. megazyme.comresearchgate.net This dual specificity means that amyloglucosidase can, in principle, completely hydrolyze this compound into individual glucose units by sequentially cleaving residues from the non-reducing end of the main chain and then cleaving the α-1,6 linked glucose residue. researchgate.net

| Enzyme | EC Number | Primary Linkage Cleaved | Action on α-1,6 Linkages |

| α-Glucosidase | 3.2.1.20 | Terminal α-1,4 | Variable, generally slow or none nih.gov |

| Amyloglucosidase | 3.2.1.3 | Terminal α-1,4 and α-1,6 | Yes, hydrolyzes α-1,6 linkages megazyme.comresearchgate.net |

Limit-Dextrinase and Pullulanase Action on Branched Glucans

Limit-dextrinase and its microbial equivalent, pullulanase, are debranching enzymes that specifically hydrolyze α-1,6-glucosidic linkages in branched glucans like amylopectin (B1267705) and pullulan. megazyme.comnih.gov Their interaction with this compound is a clear indicator of their strict substrate requirements.

Research has shown that limit-dextrinase exhibits no activity on 6³-α-D-glucosyl-maltotriose. megazyme.com However, it readily hydrolyzes the larger, related substrate 6³-α-D-maltotriosyl-maltotriose. megazyme.com This demonstrates that the enzyme requires a longer glucan chain adjacent to the branch point for effective binding and catalysis. This specificity is so precise that derivatives of these branched oligosaccharides are used in dedicated assay kits for measuring pullulanase and limit-dextrinase activity. megazyme.comlibios.fr

| Enzyme | Substrate | Activity |

| Limit-dextrinase | 6³-α-D-glucosyl-maltotriose | No activity megazyme.com |

| Limit-dextrinase | 6³-α-D-maltotriosyl-maltotriose | Readily hydrolyzed megazyme.com |

Transglycosylation Reactions and Glucosyltransferase Activity

Mechanism of Glucosyl Transfer to Acceptor Substrates

Glucansucrases, a type of glucosyltransferase, catalyze the hydrolysis of sucrose (B13894) and transfer the liberated glucosyl moiety to an acceptor substrate, forming a new glycosidic bond. nih.gov While the primary reaction often leads to polysaccharide synthesis, these enzymes can use a wide variety of molecules as alternative acceptors. researchgate.net

Oligosaccharides are effective acceptor substrates. Studies on glucosyltransferases from Streptococcus mutans have shown that molecules such as maltose, isomaltose, and isomaltotriose (B1581827) stimulate the enzymatic reaction by acting as acceptors for the glucosyl group. nih.gov In this context, this compound can serve as a suitable acceptor substrate. The mechanism involves the enzyme cleaving sucrose and transferring the D-glucopyranosyl unit to one of the available hydroxyl groups on the this compound molecule, creating a new, larger branched oligosaccharide.

| Enzyme Type | Donor Substrate | Potential Acceptor Substrates |

| Glucosyltransferase | Sucrose nih.gov | Maltose, Isomaltose, Isomaltotriose nih.gov |

| Glucosyltransferase | α-D-glucopyranosyl fluoride (B91410) nih.gov | This compound |

Factors Influencing Enzyme Activity and Specificity

The catalytic efficiency and specificity of enzymes acting on this compound are profoundly influenced by several environmental factors, including pH, temperature, and the presence of cations.

pH and Temperature: Glucansucrases, the primary enzymes involved in the modification of this tetrasaccharide, exhibit optimal activity within specific pH and temperature ranges. For instance, dextransucrase from Leuconostoc mesenteroides typically displays maximum activity in a slightly acidic to neutral pH range. Alterations in pH can impact the ionization state of amino acid residues in the enzyme's active site, thereby affecting substrate binding and catalytic activity.

Similarly, temperature plays a crucial role. While moderate increases in temperature can enhance reaction rates, excessive heat can lead to enzyme denaturation and a subsequent loss of function. The optimal temperature for many glucansucrases is often in the range of 30-50°C.

Cations: The presence of certain cations can significantly influence the activity of glucansucrases. Calcium ions (Ca²⁺), in particular, have been observed to enhance the enzymatic activity of dextransucrase. These ions can play a structural role, stabilizing the enzyme's conformation and facilitating a more efficient catalytic process. The precise mechanism of cation-mediated activation can vary between different enzymes but often involves the stabilization of the enzyme-substrate complex.

| Factor | General Optimal Range/Effect | Rationale |

|---|---|---|

| pH | Slightly acidic to neutral (e.g., 5.0-7.0) | Maintains the appropriate ionization state of active site residues for substrate binding and catalysis. |

| Temperature | 30-50°C | Balances increased molecular motion with the risk of enzyme denaturation at higher temperatures. |

| Cations (e.g., Ca²⁺) | Enhances activity | Can stabilize enzyme structure and/or facilitate substrate binding. |

Homologous Series Formation via Sequential Glucosylation

A key enzymatic transformation involving this compound is its role as an "acceptor" molecule in reactions catalyzed by glucansucrases, with sucrose serving as the glucosyl donor. This process leads to the formation of a homologous series of oligosaccharides.

In a typical acceptor reaction, dextransucrase cleaves sucrose into glucose and fructose. The enzyme then transfers the glucose moiety to an acceptor molecule. When this compound acts as the acceptor, the glucosyl unit is added to it, forming a pentasaccharide. This newly formed pentasaccharide can then, in turn, act as an acceptor for another glucosyl unit, leading to a hexasaccharide, and so on. This sequential addition of glucose units results in a homologous series of increasingly larger oligosaccharides.

The initial and subsequent products of this sequential glucosylation can be characterized to understand the regioselectivity of the enzyme. For instance, with acceptors like maltotriose, dextransucrase from L. mesenteroides has been shown to transfer a D-glucopyranosyl residue to the C-6 position of either the nonreducing or reducing end of the acceptor, forming an α(1→6) linkage. nih.gov When the transfer occurs at the nonreducing end, the resulting product can readily accept further glucose units, leading to the elongation of the chain and the formation of a homologous series. nih.gov Conversely, glucosylation at the reducing end may result in a product that is a poor acceptor for subsequent additions. nih.gov The effectiveness of maltooligosaccharides as acceptors has been observed to decrease as their chain length increases. nih.gov

| Step | Acceptor Molecule | Product | Degree of Polymerization (DP) |

|---|---|---|---|

| 1 | This compound | Pentasaccharide | 5 |

| 2 | Pentasaccharide | Hexasaccharide | 6 |

| 3 | Hexasaccharide | Heptasaccharide | 7 |

| ... | ... | ... | ... |

This process of sequential glucosylation is of significant interest for the controlled synthesis of novel oligosaccharides with potential applications in various industries.

Biosynthetic and Metabolic Contexts of 6 Alpha D Glucopyranosyl Maltotriose

Involvement in Complex Carbohydrate Biosynthesis

6-alpha-D-Glucopyranosyl maltotriose (B133400) is a branched tetrasaccharide, structurally representing a branching point analogous to those found in complex carbohydrates like amylopectin (B1267705) and glycogen (B147801). Its synthesis is intrinsically linked to the activity of specific enzymes that can create α-1,6 glycosidic bonds on a linear α-1,4 glucan chain.

Enzymes known as 4,6-α-glucanotransferases, which belong to the glycoside hydrolase 70 (GH70) family, play a crucial role in these pathways. nih.gov These enzymes catalyze disproportionation reactions, cleaving α-1,4 linkages in maltooligosaccharides and subsequently forming new α-1,6 and α-1,4 glycosidic bonds. nih.gov For example, the GTFB enzyme from Lactobacillus reuteri acts on maltooligosaccharide substrates, such as maltotetraose (B33255) and larger molecules, to synthesize linear oligosaccharide products with an increasing proportion of α-1,6 glycosidic linkages as the polymer chain lengthens. nih.gov This process effectively modifies linear glucans into branched structures. Such enzymes are considered evolutionary intermediates between the GH13 (α-amylase type) and GH70 (glucansucrase) families, sharing the ability to use maltooligosaccharides as substrates while introducing the α-1,6 branches characteristic of glucansucrase products. nih.gov The chemical synthesis of a related branched pentasaccharide, 6'-alpha-maltosyl-maltotriose, which also represents a branch point of starch, has been achieved, underscoring the specific structural importance of this type of linkage. nih.gov

The function of these transferases is vital for microbial metabolism, potentially allowing microorganisms to modify oligosaccharides into larger, less accessible saccharides for other microbes or to alter the structure of their own synthesized glucans. nih.gov Starch-converting enzymes with α-1,6 transglycosylation activity, including branching enzymes and 4,6-α-glucanotransferases, are instrumental in modifying starch to increase its functionality by rearranging its glycosidic bonds. researchgate.net

In the bacterium Actinoplanes sp. SE50/110, the producer of the α-glucosidase inhibitor acarbose (B1664774), 6-alpha-D-Glucopyranosyl maltotriose and related structures are involved in the modification of acarbose and the formation of by-products. mdpi.comresearchgate.net The acarbose biosynthetic gene cluster in this organism encodes a putative 4-α-glucanotransferase, AcbQ, which is directly involved in this process. mdpi.comuni-bielefeld.de

AcbQ exhibits high similarity to MalQ, an enzyme central to maltodextrin (B1146171) metabolism. mdpi.comresearchgate.net Research has shown that AcbQ can modify acarbose and its phosphorylated form, acarbose 7-phosphate, by transferring a glucan moiety. mdpi.com In this enzymatic reaction, maltotriose can serve as a preferred donor substrate, while acarbose acts as a specific acceptor. researchgate.net This transfer results in the formation of longer acarviosyl metabolites, which are essentially acarbose molecules elongated with additional glucose units. mdpi.com This indicates that AcbQ is directly involved in the intracellular assembly of acarbose by-products. researchgate.net The formation of these different acarviosyl metabolites is influenced by the available carbon sources. mdpi.com

The complete biosynthetic pathway of acarbose involves the synthesis of two key components: GDP-valienol and a trisaccharide unit, which are then joined. nih.govnih.govrepec.orgresearchgate.net The trisaccharide, O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose, is produced from dTDP-4-amino-4,6-dideoxy-D-glucose and maltose (B56501) by the glycosyltransferase AcbI. nih.govnih.govresearchgate.net The subsequent action of enzymes like AcbQ can then use these core structures as acceptors for further glycosylation, leading to a variety of related metabolites, including those structurally similar to this compound attached to the core acarbose structure.

Table 1: Key Enzymes in Actinoplanes sp. SE50/110 Acarbose Metabolism

| Enzyme | Gene | Function | Role in Branched Metabolite Formation |

| AcbQ | acbQ | 4-α-glucanotransferase | Catalyzes the transfer of α-1,4-glucan moieties to acceptors like acarbose, forming longer, branched acarviosyl metabolites. mdpi.comresearchgate.net |

| AcbI | acbI | Glycosyltransferase | Synthesizes a core trisaccharide intermediate from dTDP-4-amino-4,6-dideoxy-D-glucose and maltose. nih.govresearchgate.net |

| AcbS | acbS | Pseudoglycosyltransferase | Catalyzes the final assembly of acarbose by forming a non-glycosidic C-N bond. nih.govnih.govresearchgate.net |

| AcbK | acbK | Acarbose 7-phosphotransferase | Phosphorylates acarbose, likely as a protective measure against the cell's own amylases. mdpi.com |

Metabolic Fate and Enzymatic Degradation in Biological Systems

The metabolism of α-1,4- and α-1,6-linked glucose polymers is a fundamental process in many microorganisms, governed by a suite of specific enzymes. mdpi.com In soil-dwelling bacteria like Streptomyces coelicolor, which are known for their ability to degrade complex polysaccharides, these pathways are essential for nutrient acquisition. universiteitleiden.nlnih.gov The central enzymes in these pathways are often 4-α-glucanotransferases (EC 2.4.1.25), such as MalQ, which play a pivotal role in maltose and maltodextrin metabolism. mdpi.comdntb.gov.ua

MalQ catalyzes the transfer of an α-1,4-glucan unit to an acceptor, facilitating both the degradation and synthesis of long-chain α-glucans. mdpi.commdpi.comdntb.gov.ua This enzyme can convert longer maltodextrins into shorter ones, releasing glucose in the process. mdpi.com In Actinoplanes sp. SE50/110, the enzyme AcbQ, which is homologous to MalQ, participates in the modification of acarbose, demonstrating the functional versatility of this enzyme class. mdpi.com

In other bacteria, such as Enterococcus faecalis, the degradation of maltodextrins containing both α-1,4 and α-1,6 linkages requires a set of specialized enzymes. nih.gov This includes maltodextrin phosphorylases (MalP), amylomaltases (MalQ), and specific debranching enzymes that hydrolyze the α-1,6 linkages. nih.gov For instance, E. faecalis possesses a glucose-producing α-1,6-specific maltodextrin hydrolase (GmdH) and another enzyme (MmdH) that exhibits both α-1,4- and α-1,6-glucosidase activities, liberating maltose from the nonreducing end. nih.gov These enzymatic systems allow the bacterium to efficiently break down complex, branched glucans into smaller units like glucose, glucose-1-phosphate, and maltose for entry into central metabolism.

Table 2: Microbial Enzymes in α-Glucan Metabolism

| Enzyme Class | Example Enzyme | Organism | Function |

| 4-α-Glucanotransferase | MalQ / AcbQ | E. coli, Actinoplanes sp. | Transfers α-1,4-glucan units; involved in maltodextrin metabolism and acarbose modification. mdpi.commdpi.comdntb.gov.ua |

| Maltodextrin Phosphorylase | MalP | E. coli, Actinoplanes sp. | Phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing end of maltodextrins. mdpi.comdntb.gov.ua |

| α-1,6-Maltodextrin Hydrolase | GmdH | Enterococcus faecalis | Hydrolyzes α-1,6 linkages, liberating glucose from the nonreducing end. nih.gov |

| α-Glucosidase | MalZ / AmlE | Actinoplanes sp. | Hydrolyzes α-1,4-glycosidic bonds to release glucose. mdpi.com |

| 4,6-α-Glucanotransferase | GTFB | Lactobacillus reuteri | Cleaves α-1,4 bonds and synthesizes new α-1,6 and α-1,4 bonds, creating branched glucans. nih.gov |

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic networks, enabling the quantification of metabolic fluxes. nih.govarxiv.org In this approach, a substrate containing a stable isotope, such as carbon-13 (¹³C), is introduced into a biological system. arxiv.org The distribution of the isotope into downstream metabolites is then measured using techniques like mass spectrometry or NMR. nih.govarxiv.org

For studying carbohydrate metabolism, ¹³C-labeled glucose is commonly used. fda.gov For example, feeding cells [1,2-¹³C]glucose allows researchers to trace the carbon atoms through pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The specific patterns of label incorporation into intermediates and end-products provide quantitative information about the relative activity of these pathways. nih.gov This method, known as metabolic flux analysis (MFA), is crucial for understanding cellular physiology under different conditions. arxiv.orgfda.gov

Specifically for studying the metabolism of branched oligosaccharides, isotopically labeled versions of the compounds themselves are invaluable research tools. A labeled version of this compound, specifically 6-α-D-Glucopyranosyl Maltotriose-¹³C₆, is available for research purposes. vulcanchem.comlgcstandards.com This molecule contains six carbon atoms labeled with the ¹³C isotope, providing a distinct mass signature. vulcanchem.com Using such a tracer allows researchers to precisely follow the fate of the branched tetrasaccharide within a biological system. It can be used to probe the mechanistic actions of debranching enzymes like isoamylase (B1167963) and pullulanase, and to track its degradation and incorporation into other metabolic pathways. vulcanchem.com The strategic placement of stable isotopes enables detailed tracking and quantification, providing insights that are not achievable through the measurement of metabolite concentrations alone. nih.govsciforum.net

Research Applications in Glycobiology and Biochemistry Utilizing 6 Alpha D Glucopyranosyl Maltotriose

Utility as a Biochemical Reagent in Glycobiology Research

In the intricate field of glycobiology, which focuses on the structure, biosynthesis, and biological roles of saccharides, 6-alpha-D-Glucopyranosyl maltotriose (B133400) serves as a crucial biochemical reagent. Its well-defined structure allows researchers to probe the specificity and function of various enzymes and carbohydrate-binding proteins. For instance, it can be employed as a specific substrate in enzyme assays to characterize the activity of glycosyltransferases and glycoside hydrolases. The specificity of these enzymes for the α-1,6 branch point can be meticulously assessed, providing insights into their biological roles in processes such as glycogen (B147801) metabolism and starch degradation.

The availability of this compound in high purity makes it an excellent standard for calibrating and validating analytical techniques used in glycobiology research. Furthermore, its structural similarity to branching points in polysaccharides like amylopectin (B1267705) and glycogen allows it to be used in studies modeling the interactions and enzymatic modifications of these complex carbohydrates.

Applications in Proteomics Research as a Carbohydrate Ligand

The general application of 6-alpha-D-Glucopyranosyl maltotriose extends into the realm of proteomics, where it is utilized as a specific carbohydrate ligand for the study of carbohydrate-binding proteins, also known as lectins. researchgate.net These proteins play vital roles in cell-cell recognition, signaling, and immune responses. By immobilizing this compound onto a solid support, researchers can create affinity chromatography matrices. These matrices are then used to selectively isolate and purify proteins that specifically recognize the α-1,6-glucosidic linkage present in the tetrasaccharide. This approach facilitates the identification and characterization of novel lectins from complex biological samples.

Moreover, this branched oligosaccharide can be incorporated into glycan arrays. In this high-throughput technique, various carbohydrates are spotted onto a surface, which is then probed with fluorescently labeled proteins, cells, or viruses. The inclusion of this compound allows for the screening of interactions and the determination of binding specificities of a wide range of biological entities for this particular carbohydrate structure.

Investigation of Carbohydrate-Active Enzymes and Their Mechanisms

This compound is an invaluable substrate for the detailed investigation of carbohydrate-active enzymes (CAZymes), particularly those involved in starch and glycogen metabolism. Enzymes such as pullulanase and isoamylase (B1167963), which specifically cleave α-1,6-glucosidic linkages in branched polysaccharides, can be studied using this tetrasaccharide as a model substrate. The enzymatic cleavage of this compound into maltotriose and glucose provides a straightforward method to assay the activity of these debranching enzymes.

Beyond simply measuring activity, this compound allows for in-depth mechanistic studies. By analyzing the kinetics of the enzymatic reaction, researchers can determine key parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), providing insights into the enzyme's affinity for the substrate and its catalytic efficiency. Furthermore, the well-defined structure of this compound facilitates structural studies, such as X-ray crystallography of enzyme-substrate complexes, which can elucidate the precise molecular interactions that govern substrate recognition and catalysis.

| Enzyme Class | Specific Action on 6-α-D-Glucopyranosyl maltotriose | Research Application |

| Pullulanase | Hydrolyzes the α-1,6-glucosidic bond | Assay of debranching activity, kinetic studies |

| Isoamylase | Hydrolyzes the α-1,6-glucosidic bond | Characterization of enzyme specificity |

| α-Glucosidase | Can potentially hydrolyze α-1,4 linkages | Investigation of substrate specificity and inhibition |

| Glycosyltransferase | Can use it as an acceptor molecule | Synthesis of more complex branched oligosaccharides |

Development of Analytical Methods for Saccharide Metabolite Profiling

The accurate quantification and identification of oligosaccharides in complex biological mixtures is a significant challenge in metabolomics. This compound, along with its isotopically labeled counterparts (e.g., deuterated or ¹³C-labeled), serves as an essential standard for the development and validation of analytical methods for saccharide metabolite profiling.

In techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and mass spectrometry (MS), the use of a pure, well-characterized standard like this compound is critical for both qualitative and quantitative analysis. It can be used to:

Optimize chromatographic separation conditions: Ensuring baseline separation from other structurally similar oligosaccharides.

Establish calibration curves: For the accurate quantification of this and related branched oligosaccharides in biological samples.

Serve as an internal standard: Isotopically labeled versions are particularly useful for correcting for variations in sample preparation and instrument response, leading to more precise and accurate measurements.

The availability of these standards is crucial for studies aiming to understand the metabolic pathways involving branched oligosaccharides and their roles in health and disease.

Precursor or Standard for Synthesis of Bioactive Oligosaccharides

The enzymatic and chemical synthesis of complex carbohydrates with specific biological activities is a rapidly growing area of research. This compound can serve as a valuable precursor or a reference standard in the synthesis of more complex bioactive oligosaccharides.

Using various glycosyltransferases, researchers can add additional monosaccharide units to the this compound scaffold, creating novel and more elaborate branched structures. These newly synthesized oligosaccharides can then be screened for a variety of biological activities, including prebiotic potential, immunomodulatory effects, and anti-adhesive properties against pathogens.

Q & A

Q. What enzymatic methods are effective for synthesizing 6-α-D-glucopyranosyl maltotriose, and how can reaction yields be optimized?

Methodological Answer: 6-α-D-glucopyranosyl maltotriose can be synthesized via regiospecific transglycosylation using α-D-glucosidase enzymes. For example, a crude α-D-glucosidase preparation from Aspergillus niger catalyzes the transfer of a glucopyranosyl unit from a donor (e.g., p-nitrophenyl α-D-glucopyranoside) to maltotriose as the acceptor. Key parameters for optimizing yields (up to 59% molar yield) include:

Q. What analytical techniques are recommended for confirming the structural identity of 6-α-D-glucopyranosyl maltotriose?

Methodological Answer: A multi-technique approach is essential:

- HPAEC-PAD : Separates oligosaccharides based on glycosidic linkages (e.g., distinguishing α-1→6 vs. α-1→4 bonds).

- NMR (13C) : Confirms anomeric configuration (α/β) and linkage positions via chemical shifts (e.g., δ 95–105 ppm for anomeric carbons).

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 504.4 for maltotriose derivatives) .

Q. How can TLC be optimized to detect 6-α-D-glucopyranosyl maltotriose in enzymatic hydrolysis assays?

Methodological Answer: Use silica gel plates with a mobile phase of n-butanol:ethanol:water (5:3:2). Visualize oligosaccharides by spraying with 10% sulfuric acid in ethanol and heating at 110°C. Compare Rf values to standards (e.g., maltotriose Rf ≈ 0.25). For higher resolution, combine TLC with HPAEC-PAD to resolve overlapping bands, as seen in bacterial amylase studies .

Advanced Research Questions

Q. How do discrepancies in enzymatic activity data arise across studies, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

Q. What strategies improve the regioselectivity of α-1→6 glycosidic bond formation in oligosaccharide synthesis?

Methodological Answer:

Q. How can structural isomers of 6-α-D-glucopyranosyl maltotriose be differentiated in complex mixtures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.